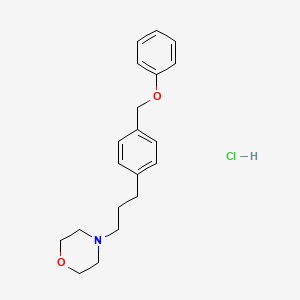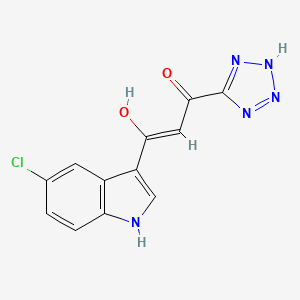
1-(5-Chloroindol-3-YL)-3-hydroxy-3-(2H-tetrazol-5-YL)-propenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloroindol-3-YL)-3-hydroxy-3-(2H-tetrazol-5-YL)-propenone, also known as CTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and research. CTP is a synthetic compound that has been used in various biological and biochemical studies to investigate its mechanism of action and physiological effects.
Applications De Recherche Scientifique
HIV-1 Integrase Inhibition
1-(5-Chloroindol-3-yl)-3-hydroxy-3-(2H-tetrazol-5-yl)-propenone (5CITEP) is primarily studied for its role as an inhibitor of HIV-1 integrase. The interaction of 5CITEP with the integrase enzyme and surrounding amino acids was explored through Density Functional Theory (DFT) calculations. This compound binds strongly with specific amino acids integral to the enzyme's function, with a binding energy reported to be −41.33 kcal/mol. This strong interaction suggests its potential as a therapeutic agent against HIV-1 by hindering the integrase enzyme's activity. Furthermore, conformation analysis indicates that the lowest energy conformation of 5CITEP closely resembles its X-ray conformation, suggesting stability and predictability in its interaction with the enzyme (Nunthaboot et al., 2007).
Molecular Structure and Interaction
Another aspect of research focuses on the structural properties of related compounds. For instance, the molecule 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone forms hydrogen-bonded chains, linked by C-H...O hydrogen bonds. This structural property is critical in understanding the molecular interaction and stability, which can be beneficial in designing and synthesizing new compounds with desired properties and biological activities (Trilleras et al., 2005).
Integration Mechanism in Retroviral Replication
Research has also delved into the specific interaction of the donor DNA terminal 5′-Cytosine with Glutamine 148 of the HIV-1 Integrase Flexible Loop. This interaction is critical for strand transfer during the integration process, a crucial step in retroviral replication. Inhibition of this process by compounds like 5CITEP provides insights into the molecular mechanisms of integration and opens avenues for the development of therapeutic agents targeting this pathway (Johnson et al., 2006).
Propriétés
Numéro CAS |
245426-70-4 |
|---|---|
Nom du produit |
1-(5-Chloroindol-3-YL)-3-hydroxy-3-(2H-tetrazol-5-YL)-propenone |
Formule moléculaire |
C12H8ClN5O2 |
Poids moléculaire |
289.68 g/mol |
Nom IUPAC |
(Z)-3-(5-chloro-1H-indol-3-yl)-3-hydroxy-1-(2H-tetrazol-5-yl)prop-2-en-1-one |
InChI |
InChI=1S/C12H8ClN5O2/c13-6-1-2-9-7(3-6)8(5-14-9)10(19)4-11(20)12-15-17-18-16-12/h1-5,14,19H,(H,15,16,17,18)/b10-4- |
Clé InChI |
FIBQKRNTWLEWHF-WMZJFQQLSA-N |
SMILES isomérique |
C1=CC2=C(C=C1Cl)C(=CN2)/C(=C/C(=O)C3=NNN=N3)/O |
SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)C(=CC(=O)C3=NNN=N3)O |
SMILES canonique |
C1=CC2=C(C=C1Cl)C(=CN2)C(=CC(=O)C3=NNN=N3)O |
Synonymes |
5-ClTEP; 5CITEP; 5ClTEP; (Z)-3-(5-Chloro-1H-indol-3-yl)-3-hydroxy-1-(2H-tetrazol-5-yl)prop-2-en-1-one |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



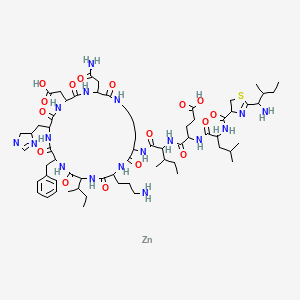
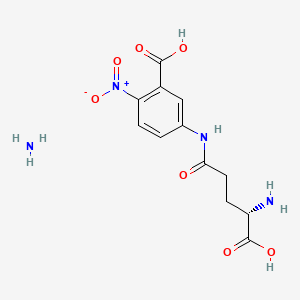
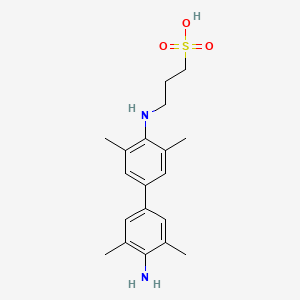
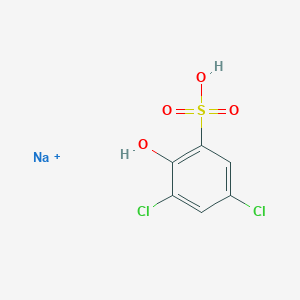
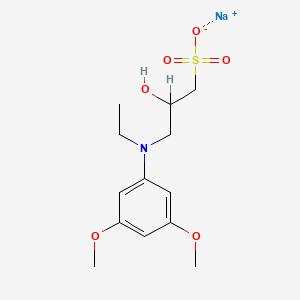

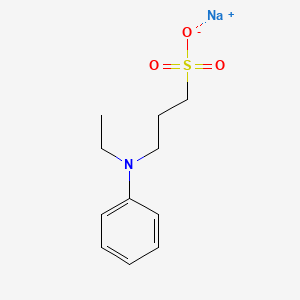
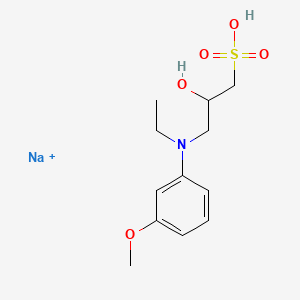
![N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide](/img/structure/B1663334.png)
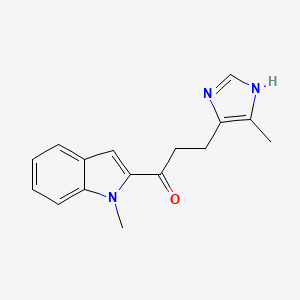
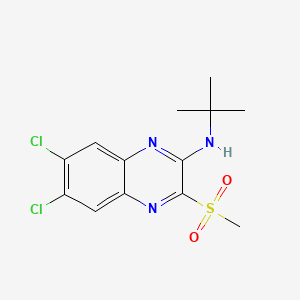
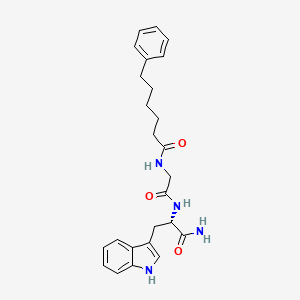
![8-(2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B1663344.png)
